molecular formula C16H18BrNO4 B6207832 methyl 6-bromo-1-[2-(tert-butoxy)-2-oxoethyl]-1H-indole-2-carboxylate CAS No. 2763758-59-2

methyl 6-bromo-1-[2-(tert-butoxy)-2-oxoethyl]-1H-indole-2-carboxylate

Cat. No.: B6207832
CAS No.: 2763758-59-2
M. Wt: 368.2
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Description

Methyl 6-bromo-1-[2-(tert-butoxy)-2-oxoethyl]-1H-indole-2-carboxylate is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals. This particular compound is characterized by the presence of a bromine atom, a tert-butoxy group, and a carboxylate ester, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 6-bromo-1-[2-(tert-butoxy)-2-oxoethyl]-1H-indole-2-carboxylate typically involves multi-step organic reactions. One common method includes the bromination of an indole derivative followed by esterification and the introduction of the tert-butoxy group. The reaction conditions often involve the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The esterification can be achieved using methanol and a suitable acid catalyst .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems can be employed to introduce the tert-butoxycarbonyl group directly into the compound, making the process more sustainable and versatile compared to traditional batch methods .

Chemical Reactions Analysis

Types of Reactions

Methyl 6-bromo-1-[2-(tert-butoxy)-2-oxoethyl]-1H-indole-2-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under suitable conditions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the functional groups.

    Ester Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted indole derivatives, while oxidation can produce indole-2-carboxylic acids .

Scientific Research Applications

Methyl 6-bromo-1-[2-(tert-butoxy)-2-oxoethyl]-1H-indole-2-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl 6-bromo-1-[2-(tert-butoxy)-2-oxoethyl]-1H-indole-2-carboxylate involves its interaction with specific molecular targets. The bromine atom and the tert-butoxy group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 6-chloro-1-[2-(tert-butoxy)-2-oxoethyl]-1H-indole-2-carboxylate
  • Methyl 6-fluoro-1-[2-(tert-butoxy)-2-oxoethyl]-1H-indole-2-carboxylate
  • Methyl 6-iodo-1-[2-(tert-butoxy)-2-oxoethyl]-1H-indole-2-carboxylate

Uniqueness

Methyl 6-bromo-1-[2-(tert-butoxy)-2-oxoethyl]-1H-indole-2-carboxylate is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior, making it suitable for specific synthetic and research applications .

Properties

CAS No.

2763758-59-2

Molecular Formula

C16H18BrNO4

Molecular Weight

368.2

Purity

95

Origin of Product

United States

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